1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA
Description
Historical Development of Urea-Based Compounds in Medicinal Chemistry
Urea derivatives have been medicinal chemistry cornerstones since Friedrich Wöhler's 1828 urea synthesis revolutionized organic chemistry. Early breakthroughs included Bayer Laboratories' antitrypanosomal urea derivative (compound 3 ) leading to suramin (4 ), which remains a first-line treatment for African trypanosomiasis. The urea motif enables critical hydrogen-bond interactions with biological targets through its planar, dipolar structure.
Modern applications exploit urea's versatility through strategic substitutions. Glibenclamide (5 ) demonstrates how N-aryl urea modifications yield antidiabetic agents via pancreatic ATP-sensitive potassium channel modulation. Contemporary research focuses on optimizing urea derivatives through:
- Planarity disruption via N-methylation (e.g., compound 18 showing 110-fold solubility increase)
- Ortho-substitution effects on conformational dynamics (compounds 19-21 )
- Phosgene-free synthesis routes using reagents like CDI (50 ) and CBT (53 )
These advancements establish urea as a privileged scaffold for rational drug design.
Significance of Heterocyclic Furan-Urea Hybrids in Contemporary Research
Furan's electron-rich aromatic system and hydrogen-bond acceptor capacity complement urea's pharmacophoric properties. Key advantages of furan-urea hybrids include:
Furan derivatives exhibit broad therapeutic relevance, including:
- Anticancer activity through membranolytic effects (conjugate 38 , IC~50~ 0.15 µg/mL)
- Antimicrobial action via bacterial enzyme inhibition
- CNS modulation through GABAergic interactions
The 3-hydroxypropyl linker in the target compound potentially enhances conformational flexibility while introducing additional hydrogen-bond donor capacity.
Current Research Landscape of Substituted Urea Derivatives
Recent advances in substituted urea chemistry focus on three key areas:
Synthetic Methodologies
- Water-based CDI-mediated urea synthesis (compounds 71-73 )
- Ultrasound-assisted Lossen rearrangements (Scheme 16)
- Potassium isocyanate amine additions (yields >80%)
Structural Innovations
- Hybrid urethane-urea polymers with nanospherulitic morphologies
- Pentafluorophenyl-terminated hybrids altering self-assembly patterns
- Steric effects on urea planarity (dihedral angles 60°-120°)
Biological Applications
- DCN1-UBE2M interaction inhibitors (compound 51 )
- STAT1 signaling disruptors (17-18 )
- β-cell protectants via cytokine modulation
These developments provide synthetic frameworks and structure-activity relationship (SAR) insights applicable to the target compound.
Research Objectives and Theoretical Framework
This analysis addresses three knowledge gaps:
- Structural Optimization : How the 4-chlorobenzyl/furan-hydroxypropyl substitution pattern affects urea's electronic configuration and H-bonding potential
- Synthetic Accessibility : Viability of phosgene-free routes for scale-up synthesis
- Bioactivity Prediction : Computational modeling of target engagement based on urea-furan synergy
The theoretical framework integrates:
- Density functional theory (DFT) calculations of urea planarity disruption
- Molecular docking studies against furan-sensitive targets (e.g., kinase enzymes)
- Retrosynthetic analysis using CDI or potassium isocyanate routes
This systematic approach enables comprehensive characterization of the compound's medicinal chemistry potential while adhering to green chemistry principles.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNCUCKJXXBTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzyl chloride with furan-2-carbaldehyde under basic conditions to form an intermediate. This intermediate is then reacted with hydroxypropyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Pharmacological Properties
- Anticancer Activity: Research has indicated that compounds similar to 1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, particularly in breast and prostate cancer models .
- Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory pathways. It shows promise in reducing pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties, effective against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents to combat resistant strains .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead structure for further drug development .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of this compound, researchers found that it effectively reduced edema in animal models of inflammation. The compound was shown to inhibit the expression of COX-2 and TNF-alpha, suggesting a mechanism that could be harnessed for therapeutic applications in chronic inflammatory diseases .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Features of Selected Urea Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s 3-hydroxypropyl-furan group distinguishes it from analogues with simpler aliphatic (e.g., propargyl in ) or aromatic substituents (e.g., pyridinyl in ). Chlorophenyl is a common motif (shared with ), but its position and additional functional groups (e.g., trifluoromethyl in ) modulate electronic and steric effects.
Physicochemical Properties: The hydroxypropyl-furan moiety likely increases aqueous solubility relative to compounds with purely aromatic substituents (e.g., ). However, this may reduce membrane permeability compared to lipophilic groups like trifluoromethyl (logP ~3.5 for vs. estimated logP ~2.1 for the target).
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Chemical Formula : C14H12ClN3O
- Molecular Weight : 273.72 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-y)-3-hydroxypropyl]urea. For instance:
- Cell Line Studies : Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds were tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with varying degrees of effectiveness, measured by IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.01 µM to 49.85 µM .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been documented, with mechanisms involving inhibition of cyclooxygenase enzymes (COX).
- Mechanistic Insights : The compound's structure suggests potential interaction with COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
Case Studies
- Inhibition of Heme Oxygenase-1 : A study identified several pyrazole derivatives as potential inhibitors of heme oxygenase-1 (HO-1), a protein involved in oxidative stress responses. The compound exhibited promising inhibitory activity, suggesting its role in managing oxidative stress-related diseases .
- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on different cancer cell lines, the compound showed significant growth inhibition, particularly in lung and breast cancer models. The results indicated that structural modifications could enhance potency against specific targets .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a two-step urea formation strategy. First, react 4-chlorobenzyl isocyanate with 3-(furan-2-yl)-3-hydroxypropylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under reflux. A base like triethylamine is critical to neutralize HCl byproducts and improve yield . Optimization involves monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>75%) are achievable by maintaining anhydrous conditions and slow amine addition to minimize side reactions.
Advanced: How can structural discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved during characterization?
Answer:
Discrepancies may arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity, especially for the furan-hydroxypropyl moiety. Compare experimental data with density functional theory (DFT)-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) . Single-crystal X-ray diffraction is definitive for resolving ambiguities, as demonstrated for analogous urea derivatives . For mass spectrometry, high-resolution ESI-MS in positive ion mode ensures accurate molecular ion identification.
Basic: Which analytical techniques are most effective for assessing purity and confirming the structure of this compound?
Answer:
- HPLC-DAD/UV : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and detect impurities.
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N within ±0.4% of theoretical values).
- FT-IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- Melting Point : Compare with literature values for analogous urea derivatives (e.g., 180–200°C range) .
Advanced: What experimental designs are used to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS/MS to identify products (e.g., hydrolysis of the urea moiety or furan ring oxidation) .
- pH-Solubility Profile : Use shake-flask method with buffers (pH 1–10) to determine stability-linked solubility.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, analyzing physicochemical changes monthly .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays : Test against targets like serine proteases (e.g., trypsin or thrombin) using fluorogenic substrates, given structural similarities to amidinophenyl ureas .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects at 1–100 µM concentrations .
- Antioxidant Activity : Assess radical scavenging (DPPH or ABTS assays) due to the hydroxyl and furan groups .
Advanced: How can computational methods guide mechanistic studies and structural optimization?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., proteases or kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop models using descriptors like logP, topological polar surface area, and H-bond donors/acceptors. Train with bioactivity data from analogs to predict EC₅₀/IC₅₀ values .
- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, CYP450 interactions, and toxicity risks .
Advanced: How can researchers address contradictory data in biological activity across different assay systems?
Answer:
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Meta-Analysis : Compare data across multiple studies (e.g., enzyme vs. cell-based assays) to identify assay-dependent artifacts .
- Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive mechanisms.
- Orthogonal Techniques : Validate enzyme inhibition with SPR (surface plasmon resonance) for binding kinetics .
Basic: What environmental fate studies are relevant for assessing ecological risks of this compound?
Answer:
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; analyze breakdown products via LC-QTOF-MS .
- Soil Sorption : Use batch equilibrium method with varying soil types (e.g., loam, clay) to determine Kd (sorption coefficient) .
- Aquatic Toxicity : Test on Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201 guideline).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
